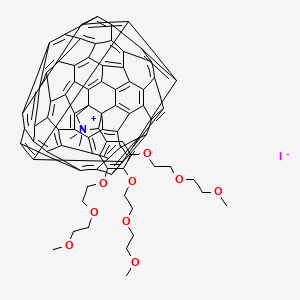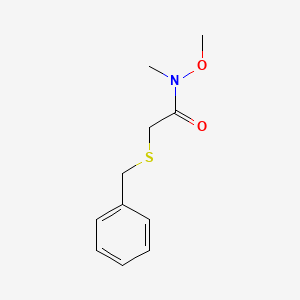
2-(benzylthio)-N-methoxy-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylthio)-N-methoxy-N-methylacetamide is an organic compound that belongs to the class of thioethers and amides This compound is characterized by the presence of a benzylthio group attached to an acetamide moiety, with additional methoxy and methyl substitutions
Preparation Methods
The synthesis of 2-(benzylthio)-N-methoxy-N-methylacetamide can be achieved through several synthetic routes. One common method involves the reaction of benzylthiol with N-methoxy-N-methylacetamide in the presence of a suitable base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the thiol on the acetamide carbonyl group. The reaction can be carried out in an organic solvent such as dichloromethane or ethanol, and the product is usually purified by recrystallization or column chromatography.
Chemical Reactions Analysis
2-(benzylthio)-N-methoxy-N-methylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The thioether group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzylthio group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions for these reactions include mild to moderate temperatures, organic solvents, and appropriate catalysts or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(benzylthio)-N-methoxy-N-methylacetamide has several scientific research applications across different fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing thioether and amide functionalities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can form covalent or non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The methoxy and methyl groups contribute to the compound’s overall stability and solubility, enhancing its bioavailability and effectiveness.
Comparison with Similar Compounds
2-(benzylthio)-N-methoxy-N-methylacetamide can be compared with other similar compounds, such as:
2-(benzylthio)acetamide: Lacks the methoxy and methyl substitutions, resulting in different chemical and biological properties.
N-methoxy-N-methylacetamide: Lacks the benzylthio group, making it less reactive in certain chemical reactions.
2-(benzylthio)-N-methylacetamide: Lacks the methoxy group, which may affect its solubility and stability.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-methoxy-N-methylacetamide |
InChI |
InChI=1S/C11H15NO2S/c1-12(14-2)11(13)9-15-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
AYZRQMIFFZAJEI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CSCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


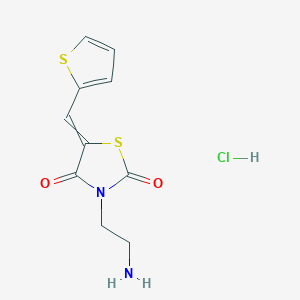
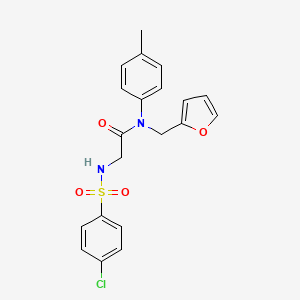
![1-(hydroxymethyl)-N,N-dimethylimidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B14878630.png)

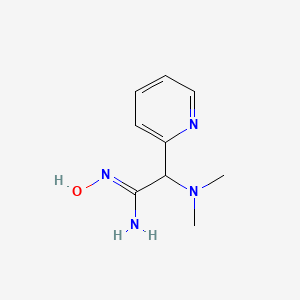
![(Z)-2-(benzo[d]thiazol-2-ylthio)-N'-(2,6-dichlorobenzylidene)propanehydrazide](/img/structure/B14878649.png)
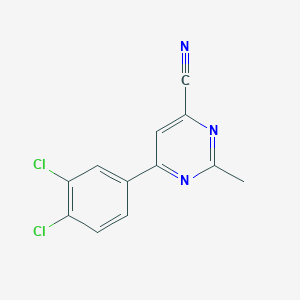
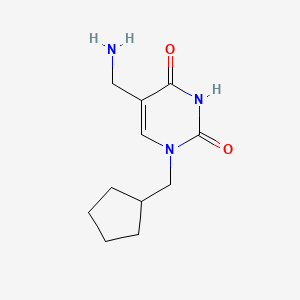
![3-benzyl-2-isopropyl-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14878665.png)

